molecular formula C7H8N4OS B083338 Isonicotyl thiosemicarbazone CAS No. 14397-24-1

Isonicotyl thiosemicarbazone

Cat. No. B083338
CAS RN: 14397-24-1
M. Wt: 196.23 g/mol
InChI Key: VXVGIABASNIWKS-UHFFFAOYSA-N
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Description

Isonicotyl thiosemicarbazone is a chemical compound with the molecular formula C7H8N4OS . It is a type of thiosemicarbazone, an organosulfur compound that is usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone .


Synthesis Analysis

Thiosemicarbazones are usually synthesized by the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes . The synthesis of thiosemicarbazones can be conducted in situ with common halogen bond donors .


Molecular Structure Analysis

The molecular structure of Isonicotyl thiosemicarbazone consists of 21 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 N hydrazine, and 1 Pyridine .


Chemical Reactions Analysis

Thiosemicarbazones are usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone . The reactions result in the characterization of new cocrystals showcasing halogen bonding .


Physical And Chemical Properties Analysis

Thiosemicarbazone derivatives have a global electronic absorption transition energy of about 3.351 eV . They have a wide range of physical and electrochemical properties such as potentiometric sensor against many metals .

Safety And Hazards

Isonicotyl thiosemicarbazone has been classified and labeled for hazards according to the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

Thiosemicarbazones have been the subject of many studies in recent years due to their biological activities and pharmacological properties . They show activity against various diseases such as tuberculosis, leprosy, cancer, bacterial and viral infections, psoriasis, rheumatoid arthritis, and malaria . Future research may focus on the development of new thiosemicarbazone derivatives with high efficacy and low side effects .

properties

IUPAC Name

(pyridine-4-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c8-7(13)11-10-6(12)5-1-3-9-4-2-5/h1-4H,(H,10,12)(H3,8,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVGIABASNIWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162585
Record name Isonicotyl thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isonicotyl thiosemicarbazone

CAS RN

14397-24-1
Record name Isonicotyl thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014397241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14593
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Record name Isonicotyl thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISONICOTYL THIOSEMICARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB49X70V53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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